molecular formula C12H16ClN3O B1399267 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethanone CAS No. 1316223-81-0

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethanone

Cat. No. B1399267
M. Wt: 253.73 g/mol
InChI Key: FNFMOEDFJBKTIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C12H16ClN3O . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C12H16ClN3O . The structure includes a 6-chloro-2-methylpyrimidin-4-yl group attached to a piperidin-1-yl group through a carbon atom, which is also attached to an ethanone group .


Physical And Chemical Properties Analysis

This compound is an off-white to pale-yellow to yellow-brown solid . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethanone has been utilized in the microwave-assisted synthesis of various compounds, leading to products with potential antibacterial activity. For instance, its derivative, 1-(4-(piperidin-1-yl) phenyl) ethanone, synthesized under microwave irradiation, showed promising antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis and Characterization in Organic Chemistry

In another study, derivatives of this compound were synthesized and characterized using various techniques, including IR, NMR, and MS studies. These derivatives have been analyzed for their thermal stability and molecular structures, providing insights into their potential applications in organic chemistry and materials science (Govindhan et al., 2017).

Applications in Catalytic Behavior and Material Science

Further research has explored the use of 1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethanone in the synthesis of complex organic compounds that show catalytic activities. For example, compounds synthesized using this chemical have been studied for their catalytic behavior towards ethylene reactivity, indicating potential applications in material science and industrial chemistry (Sun et al., 2007).

Synthesis of Novel Heterocyclic Compounds

The compound has also been used in the synthesis of novel heterocyclic compounds containing both tetrazoles and piperidine nuclei. These synthesized compounds were evaluated for their antimicrobial activity, suggesting their utility in the development of new pharmaceuticals (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).

Role in Developing Imaging Agents for Brain Studies

Additionally, derivatives of this compound have been synthesized and evaluated as imaging agents for the norepinephrine transporter in the brain. This research indicates its potential in developing new tools for brain imaging and neurological studies (Musachio et al., 2006).

properties

IUPAC Name

1-[3-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-8-14-11(6-12(13)15-8)10-4-3-5-16(7-10)9(2)17/h6,10H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFMOEDFJBKTIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCCN(C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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